molecular formula C16H21FN2O B7569695 (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one

(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B7569695
M. Wt: 276.35 g/mol
InChI Key: RMBASOVUGZZLBI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one, also known as FPEPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research areas.

Mechanism of Action

(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one acts as a dopamine transporter ligand, which means it binds to and modulates the activity of the dopamine transporter protein. This protein is responsible for the reuptake of dopamine from the synaptic cleft, and (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one can either inhibit or enhance this activity depending on the concentration and mode of administration.
Biochemical and Physiological Effects:
(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects, including analgesic, anticancer, and neuroprotective effects. In animal studies, (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has been found to reduce pain sensitivity and increase pain tolerance, which suggests its potential use as a pain medication. (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells in vitro, which suggests its potential use in cancer therapy. In addition, (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has been found to have neuroprotective effects in animal models of Parkinson's disease, which suggests its potential use in treating neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one in lab experiments is its high affinity and selectivity for the dopamine transporter protein, which allows for precise modulation of dopamine activity. Another advantage is its potential use in developing new medications for pain and cancer. However, one limitation of using (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one is its limited availability and high cost, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for research on (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one, including exploring its potential use in developing new pain and cancer medications, studying its effects on the dopamine system in the brain, and investigating its neuroprotective effects in various neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method for (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one can be synthesized through a multi-step process that involves the reaction of piperidine with 4-fluorobenzaldehyde to form 4-fluorobenzylpiperidine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the final product, (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one.

Scientific Research Applications

(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has shown potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has been found to act as a dopamine transporter ligand, which can be used to study the dopamine system in the brain. In pharmacology, (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has been shown to have analgesic effects, which can be useful in developing new pain medications. In medicinal chemistry, (E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one has been found to have anticancer properties, which can be explored further for cancer therapy.

properties

IUPAC Name

(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-12(18)15-4-2-3-11-19(15)16(20)10-7-13-5-8-14(17)9-6-13/h5-10,12,15H,2-4,11,18H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBASOVUGZZLBI-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C(=O)C=CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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